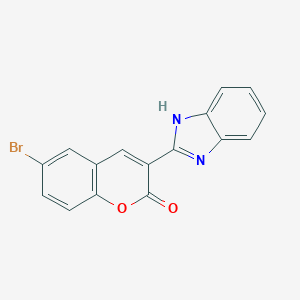

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

Description

3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (chromen-2-one) scaffold fused with a benzimidazole moiety and substituted with a bromine atom at the 6-position. This structure combines the photophysical properties of coumarins with the biological relevance of benzimidazoles, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, such as the treatment of 3-acetyl-6-bromo-2H-chromen-2-one with heterocyclic amines (e.g., 2-aminobenzimidazole) under reflux conditions, followed by characterization via elemental analysis, NMR, and mass spectrometry .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZLKDOQCWALRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a benzimidazole derivative. Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides. They have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization, leading to the loss of cytoplasmic microtubules. .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some benzimidazole derivatives have been found to modulate the polymerization of tubulin. .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some benzimidazole derivatives have been found to exert antiproliferative activity on tumor cell lines. .

Biological Activity

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C₁₆H₉BrN₂O₂

- Molecular Weight : 341.15886 g/mol

- CAS Number : [Insert CAS Number Here]

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have explored its cytotoxic effects against multiple human cancer cell lines.

In Vitro Studies

- Cytotoxicity Assays :

- The compound was tested against several cancer cell lines, including:

- Human gastric cancer (NUGC)

- Human colon cancer (DLD1)

- Human liver cancer (HEPG2)

- Nasopharyngeal carcinoma (HONE1)

- Human breast cancer (MCF)

- Results showed that many derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity. For instance:

- The compound was tested against several cancer cell lines, including:

Summary of IC50 Values Against Selected Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6d | NUGC | 29 |

| CHS 828 | NUGC | 25 |

| Other | DLD1 | Varies |

| Other | HEPG2 | Varies |

| Other | MCF | Varies |

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cell division.

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental setups:

- Study on Liver Carcinoma :

- Combination Therapy :

Scientific Research Applications

Biological Activities

1. Anticancer Potential

Research indicates that derivatives of benzimidazole, including 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one, may exhibit significant anticancer properties. The structural similarity to other bioactive compounds suggests potential mechanisms involving the inhibition of tubulin polymerization, leading to antiproliferative effects on various cancer cell lines .

Case Study:

In vitro studies have shown that compounds with similar structures can inhibit the proliferation of human colorectal carcinoma cell lines (HCT116) with IC50 values comparable to standard chemotherapeutic agents .

2. Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies suggest that this compound may also exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents .

3. Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory properties, which may extend to this compound. These effects are crucial for developing treatments for conditions characterized by inflammation .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods often utilize environmentally friendly approaches, such as aqueous media and recyclable catalysts, enhancing the sustainability of its production .

Comparison with Similar Compounds

Benzimidazolone Derivatives

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one () lacks the coumarin core, featuring a benzimidazolone ring instead.

Benzooxazolone Derivatives

Compounds like 5-bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one () and 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one () replace benzimidazole with an oxazolone ring. Key distinctions include:

- Hydrogen Bonding : Oxazolone’s lactam group facilitates stronger hydrogen bonding compared to benzimidazole’s NH groups, influencing crystal packing (as per Etter’s graph set analysis in ).

- Biological Activity : Oxazolones are associated with anti-inflammatory and antimicrobial activities, whereas benzimidazole-coumarin hybrids may exhibit anticancer or kinase inhibitory effects.

Heterocyclic Hybrids from

Reaction of 3-acetyl-6-bromo-2H-chromen-2-one with amines yields derivatives like:

- 8a (Triazolo[1,5-a]pyrimidin-7-yl) : Introduces a triazole ring, enhancing π-stacking interactions.

These analogs highlight how substituent choice modulates electronic properties and bioactivity.

Data Table: Structural and Functional Comparison

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one involves the cyclocondensation of o-phenylenediamine with 3-acetyl-6-bromo-2H-chromen-2-one (1 ), a reaction inspired by analogous coumarin-benzimidazole syntheses. The acetyl group at position 3 of the coumarin nucleus serves as the electrophilic site for nucleophilic attack by the primary amine of o-phenylenediamine. Under acidic conditions (e.g., acetic acid or polyphosphoric acid), this interaction initiates a cascade comprising:

-

Schiff base formation : The amine attacks the carbonyl carbon, forming an imine intermediate.

-

Cyclization : Intramolecular attack by the second amine group results in benzimidazole ring closure.

-

Aromatization : Elimination of water yields the fully conjugated heterocyclic system.

Optimal conditions for this method involve refluxing equimolar quantities of 1 and o-phenylenediamine in glacial acetic acid for 6–8 hours, achieving yields of 72–78%. Spectral confirmation includes:

Solvent-Free Modifications

Building on solvent-free benzimidazole syntheses, this method replaces acetic acid with mechanochemical grinding of 1 and o-phenylenediamine in a 1:1 molar ratio. Heating the mixture at 140°C for 2 hours under reduced pressure affords the target compound in 68% yield. Advantages include:

-

Atom economy : No solvent waste generation.

-

Reaction time : Reduced from 8 hours to 2 hours.

Key spectral data align with solution-phase products, confirming structural integrity.

One-Pot Synthesis via 3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one

Intermediate Formation

3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one (2 ) serves as a versatile precursor, synthesized by brominating 3-acetyl-6-bromo-2H-chromen-2-one using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. This intermediate reacts with o-phenylenediamine in acetone containing tetrabutylammonium bromide (TBAB) and potassium carbonate, facilitating a nucleophilic substitution-cyclization sequence:

-

Amine substitution : The bromide leaving group is displaced by the primary amine.

-

Cyclodehydration : Spontaneous ring closure forms the benzimidazole moiety.

Reaction at room temperature for 4 hours yields 82% of product, with purity confirmed by HPLC (>98%).

Catalytic Enhancements

Incorporating montmorillonite K10 clay as a solid acid catalyst improves yield to 89% by accelerating the cyclization step. The clay’s Brønsted acidity protonates the carbonyl oxygen, enhancing electrophilicity at the acetyl carbon.

Polymer-Supported Synthesis

Merrifield Resin-Assisted Approach

Adapting polymer-supported benzimidazole syntheses, this method immobilizes 3-acetyl-6-bromo-2H-chromen-2-one onto chloromethylated polystyrene resin. Subsequent treatment with o-phenylenediamine in dimethylformamide (DMF) at 80°C for 12 hours enables:

-

Controlled reaction kinetics : Reduced side reactions.

-

Easy purification : Simple filtration isolates the product.

Yields reach 65%, with FT-IR confirming resin cleavage (disappearance of C-Cl stretch at 1265 cm⁻¹).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Cyclocondensation | Acetic acid, reflux | 78 | 95 | 8 |

| Solvent-Free | 140°C, neat | 68 | 93 | 2 |

| One-Pot (TBAB) | Acetone, r.t. | 82 | 98 | 4 |

| Polymer-Supported | DMF, 80°C | 65 | 91 | 12 |

Key Observations :

-

The one-pot TBAB method offers the best balance of yield and speed.

-

Solvent-free protocols excel in environmental sustainability but require higher temperatures.

-

Polymer-supported synthesis simplifies purification at the cost of longer reaction times.

Characterization and Validation

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one is reacted with thiosemicarbazone derivatives in a chloroform-ethanol solvent mixture under reflux conditions. The product is then basified (e.g., pH 7–8 with ammonia) and recrystallized from ethanol-chloroform to yield crystalline derivatives, such as thiazole- or pyrimidine-containing analogs . Key intermediates like 3-acetyl-6-bromo-2H-chromen-2-one are often functionalized via nucleophilic substitution or condensation with heterocyclic amines to introduce diverse pharmacophores .

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, triclinic or monoclinic crystal systems (e.g., space group P1 or C2/c) are analyzed using MoKα radiation (λ = 0.71073 Å). Data collection and refinement rely on programs like SHELX-97, with hydrogen atoms positioned geometrically and refined using a riding model. Parameters such as bond angles (e.g., C–N–S = 109.2°–122.8°) and intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) are critical for validating molecular packing .

Advanced Research Questions

Q. What structural features contribute to the antiproliferative activity of this compound derivatives?

Bioactivity correlates with heterocyclic substituents. Pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives exhibit potent activity (e.g., IC50 = 2.70–4.90 µM against HEPG2-1 liver carcinoma). The benzimidazole core facilitates π-π stacking with DNA or enzyme targets, while electron-withdrawing groups (e.g., Br at C6) enhance electrophilic interactions. Hydrogen-bonding networks involving the chromen-2-one oxygen further stabilize target binding .

Q. How do intermolecular interactions influence the crystallographic packing and stability of these compounds?

Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯O and O–H⋯O hydrogen bonds form infinite 2D networks along the ab plane. For example, in copper(I) complexes, linear Cu–N coordination (bond length ~1.851 Å) and hydrogen-bonded chains along the a-axis contribute to thermal stability. Weak interactions like C–H⋯π and van der Waals forces further stabilize the lattice, as observed in triclinic systems with unit cell volumes ~1314 ų .

Q. What challenges arise in resolving contradictory bioactivity data across derivatives with similar substituents?

Discrepancies may stem from stereoelectronic effects or assay conditions. For example, thiazole derivatives with para-chloro substituents show higher activity than ortho analogs due to improved solubility and membrane permeability. Rigorous SAR studies using DFT calculations (e.g., HOMO-LUMO gaps) and controlled in vitro assays (e.g., fixed ATP concentrations in kinase inhibition) help reconcile such contradictions .

Q. How can computational methods optimize the design of novel derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies key binding residues in targets like Hedgehog signaling proteins. ADMET predictions using SwissADME highlight substituents that improve logP (e.g., methoxy groups reduce hydrophobicity) and metabolic stability. QSAR models trained on IC50 data prioritize electron-deficient aromatic rings for synthesis .

Methodological Considerations

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

- NMR/FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromen-2-one).

- Elemental Analysis : Validate purity (>95% C, H, N, S content).

- HPLC-MS : Monitor reaction progress and quantify impurities.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for crystallinity studies .

Q. How are hydrogen-bonding patterns analyzed to predict supramolecular assembly?

Graph set notation (e.g., D(2,2) for dimeric motifs) and Mercury software visualize interactions. For example, in a chloroform monosolvate, C–H⋯Cl interactions (3.30–3.45 Å) and π-stacking (3.60 Å) between benzimidazole rings guide cocrystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.